
cIAP1 Ligand-Linker Conjugates 13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cIAP1 Ligand-Linker Conjugates 13 is a compound that incorporates a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1) and a linker used in the development of proteolysis-targeting chimeras (PROTACs). This compound is utilized to design specific and non-genetic IAP-dependent protein erasers (SNIPERs), which are innovative tools for targeted protein degradation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cIAP1 Ligand-Linker Conjugates 13 involves the conjugation of an IAP ligand to a PROTAC linker. The process typically includes:
Ligand Synthesis: The IAP ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: The synthesized ligand is then attached to a PROTAC linker through a series of coupling reactions, often involving reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the chemical reactions.
Automation: Automated systems are employed for precise control of reaction conditions.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions: cIAP1 Ligand-Linker Conjugates 13 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Scientific Research Applications
The applications of cIAP1 Ligand-Linker Conjugates 13 span several fields:
- Chemistry : Utilized in the synthesis of PROTACs aimed at targeted protein degradation.
- Biology : Employed to study protein-protein interactions and cellular signaling pathways.
- Medicine : Investigated for therapeutic potential in cancer treatment by degrading oncogenic proteins.
- Industry : Used in the development of novel drug candidates and biochemical tools .
Case Study 1: Breast Cancer Cell Lines
In a study focusing on breast cancer cell lines, treatment with this compound resulted in a significant reduction in estrogen receptor α (ERα) levels. This oncoprotein is crucial in breast cancer progression, and its degradation was mediated through enhanced ubiquitination facilitated by cIAP1's E3 ligase activity. This underscores the potential of using these conjugates as therapeutic agents targeting specific oncogenic pathways .
Case Study 2: Chronic Myeloid Leukemia Models
Another investigation evaluated the effects of cIAP1 Ligand-Linker Conjugates on chronic myeloid leukemia (CML) models. The study revealed that treatment led to substantial degradation of the BCR-ABL oncoprotein responsible for CML. Notably, silencing cIAP1 diminished the conjugate's efficacy, confirming its critical role in mediating protein degradation within this context .
作用機序
The mechanism of action of cIAP1 Ligand-Linker Conjugates 13 involves the recruitment of the E3 ubiquitin ligase cIAP1 to a target protein. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include:
Ubiquitin-Proteasome System: The compound brings the target protein in proximity to cIAP1, leading to its ubiquitination.
Protein Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, resulting in the reduction of the target protein levels within the cell.
類似化合物との比較
cIAP1 Ligand-Linker Conjugates 13 is unique compared to other similar compounds due to its specific ligand and linker design. Similar compounds include:
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: These compounds use a ligand for the VHL E3 ligase.
Mouse Double Minute 2 (MDM2) Ligand-Linker Conjugates: These compounds target the MDM2 E3 ligase.
Cereblon Ligand-Linker Conjugates: These compounds utilize a ligand for the cereblon E3 ligase.
The uniqueness of this compound lies in its ability to specifically recruit cIAP1, making it a valuable tool for targeted protein degradation in various research and therapeutic applications.
生物活性
cIAP1 (cellular inhibitor of apoptosis protein 1) is a critical regulator of apoptosis and has emerged as a significant target in cancer therapy. The development of cIAP1 ligand-linker conjugates, particularly Conjugates 13, represents a novel approach to selectively degrade target proteins through the use of PROTAC (proteolysis-targeting chimera) technology. This article delves into the biological activity of these conjugates, highlighting their mechanisms, efficacy, and potential clinical applications.
Overview of cIAP1 Ligand-Linker Conjugates
cIAP1 Ligand-Linker Conjugates 13 are designed to recruit the cIAP1 protein for ubiquitination and subsequent degradation via the proteasome. These conjugates typically consist of:
- An IAP ligand that binds to the BIR (Baculoviral IAP Repeat) domain of cIAP1.
- A linker that connects the ligand to a second moiety, often an E3 ligase recruiter, facilitating the ubiquitination process.
The primary mechanism by which cIAP1 Ligand-Linker Conjugates induce biological activity is through the formation of a ternary complex involving:
- The target protein (cIAP1).
- The E3 ligase recruited by the linker.
- The ligand that binds to cIAP1.
This interaction leads to autoubiquitination and proteasomal degradation of cIAP1, effectively reducing its levels within the cell.
Key Findings from Research Studies
- Efficacy in Protein Degradation : Studies have shown that certain conjugates can induce significant degradation of cIAP1 at low concentrations. For instance, heterobifunctional PROTACs demonstrated complete degradation of cIAP1 at concentrations as low as 0.1 μM .
- Selectivity and Potency : The selectivity of these conjugates for cIAP1 over other IAPs (inhibitor of apoptosis proteins) is crucial. Research indicates that modifications in linker length and structure can enhance selectivity and potency. For example, compounds with longer linkers have shown improved degradation profiles .
- Comparative Analysis : In comparative studies with other IAP antagonists, such as LCL161 and birinapant, it was noted that while these compounds could induce autodegradation of cIAP1, they often failed to achieve similar results for XIAP (X-linked inhibitor of apoptosis protein), underscoring the unique efficacy of cIAP1 Ligand-Linker Conjugates .
Data Tables
The following table summarizes key data regarding the potency (IC50 values) of various compounds related to cIAP1:
Compound | IC50 (nM) | Targeted Proteins Degraded |
---|---|---|
SNIPER(BRD)-1 | 6.8 | cIAP1, XIAP |
SNIPER(BRD)-2 | 13 | cIAP2 |
LCL161 | <10 | cIAP1 |
Hetero-PROTAC 3 | 0.1 | cIAP1, XIAP |
Case Study 1: Efficacy in Cancer Models
A study investigated the effects of cIAP1 Ligand-Linker Conjugates in various cancer cell lines. The results indicated a marked reduction in cell viability correlating with increased degradation of cIAP1, suggesting a potential therapeutic benefit in targeting this pathway for cancer treatment .
Case Study 2: In Vivo Assessment
In vivo studies using murine models demonstrated that administration of these conjugates led to significant tumor regression associated with decreased levels of cIAP1. This highlights not only the efficacy but also the potential for clinical translation .
特性
分子式 |
C39H52N4O8 |
---|---|
分子量 |
704.9 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C39H52N4O8/c1-27(2)24-35(37(45)41-17-19-49-21-23-50-22-20-48-18-16-40)42-38(46)36(44)34(25-28-10-4-3-5-11-28)43-39(47)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33/h3-15,27,33-36,44H,16-26,40H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)/t34-,35+,36+/m1/s1 |
InChIキー |
NEFJJLSTXCBUOY-SBPNQFBHSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
正規SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。